N-benzyl-4-chlorobutanamide
CAS No.: 22813-61-2
Cat. No.: VC3841903
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22813-61-2 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | N-benzyl-4-chlorobutanamide |
| Standard InChI | InChI=1S/C11H14ClNO/c12-8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |
| Standard InChI Key | XAHRBZIFIFYQDA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CCCCl |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCCCl |
Introduction
Chemical and Structural Properties
Molecular Architecture
N-Benzyl-4-chlorobutanamide consists of a butanamide backbone substituted with a chlorine atom at the fourth carbon and a benzyl group attached to the nitrogen atom. The IUPAC name, N-benzyl-4-chlorobutanamide, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 22813-61-2 |
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| SMILES | C1=CC=C(C=C1)CNC(=O)CCCCl |
| InChIKey | XAHRBZIFIFYQDA-UHFFFAOYSA-N |
| PubChem CID | 4132928 |
The chlorine atom at the terminal position induces electron-withdrawing effects, polarizing the amide bond and enhancing reactivity toward nucleophiles. The benzyl group contributes aromatic stability, influencing solubility in organic solvents .
Synthesis and Preparation
Primary Synthetic Route
The most documented synthesis involves the condensation of 4-chlorobutyric acid with benzylamine (Figure 1):
Reaction conditions typically employ coupling agents such as -dicyclohexylcarbodiimide (DCC) or -ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or tetrahydrofuran. Yields are optimized at 0–5°C to minimize side reactions.
Applications in Research
Pharmaceutical Intermediates
The compound’s amide group and halogen substituent make it a precursor for bioactive molecules. Chlorinated amides are prevalent in antiviral and anticancer agents; for example, 4-chloro-5-sulfamoylanthranilic acid derivatives exhibit protease inhibition . N-Benzyl-4-chlorobutanamide could serve similarly in kinase or enzyme inhibitor development.
Material Science
Its structural rigidity and polarity suggest utility in polymer crosslinking or as a monomer for polyamides. Chlorine’s electron-deficient nature may enhance thermal stability in resultant materials.
Research Findings and Future Directions
Mechanistic Studies
Kinetic analyses of benzylamine derivatives reveal that electron-withdrawing groups (e.g., –Cl) accelerate amidation rates by stabilizing transition states . This aligns with N-benzyl-4-chlorobutanamide’s reactivity in coupling reactions.
Computational Insights
Molecular docking studies of analogous chlorinated amides demonstrate affinity for hydrophobic enzyme pockets, suggesting targets for drug design . Quantum mechanical calculations could further elucidate its reactivity patterns.
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